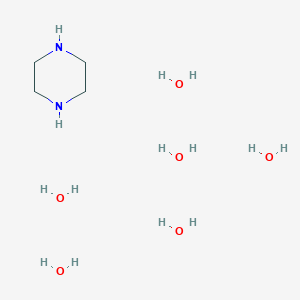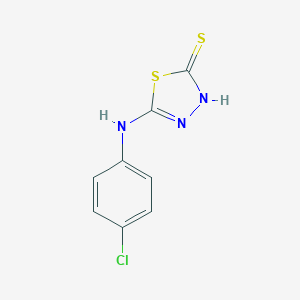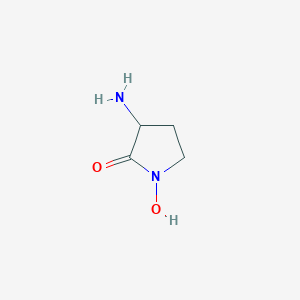
Antimony-124
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony-124 is a radioactive isotope of antimony with a half-life of 60.2 days. It is used in various scientific research applications, including nuclear medicine, environmental studies, and material science.
Wirkmechanismus
Antimony-124 emits beta particles during decay, which can penetrate tissues and cause damage to cells. In nuclear medicine, it is used to target cancer cells and destroy them through the emission of beta particles. The mechanism of action of Antimony-124 in environmental studies and material science is to track the movement and behavior of the isotope in the environment or material being studied.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Antimony-124 depend on the dose and duration of exposure. High doses of Antimony-124 can cause damage to cells and tissues, leading to radiation sickness and other health problems. Low doses of Antimony-124 are generally safe and are used in nuclear medicine and other scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Antimony-124 in lab experiments include its high specific activity, which allows for precise measurements, and its long half-life, which allows for extended studies. The limitations of using Antimony-124 in lab experiments include its high cost and the need for specialized equipment and facilities to handle radioactive materials safely.
Zukünftige Richtungen
For the use of Antimony-124 in scientific research include the development of new radiopharmaceuticals, the study of the behavior of radioactive isotopes in the environment, and the investigation of the properties and behavior of materials at the atomic level.
Synthesemethoden
Antimony-124 is produced by irradiating natural antimony with neutrons in a nuclear reactor. The process involves bombarding the antimony-123 isotope with neutrons, which results in the production of antimony-124. The resulting antimony-124 isotope is then separated from the other isotopes through a process of chemical separation.
Wissenschaftliche Forschungsanwendungen
Antimony-124 has various scientific research applications, including nuclear medicine, environmental studies, and material science. In nuclear medicine, it is used as a tracer to diagnose and treat cancer and other diseases. It is also used in environmental studies to determine the source and transport of pollutants in the environment. In material science, it is used to study the structure and properties of materials.
Eigenschaften
CAS-Nummer |
14683-10-4 |
|---|---|
Produktname |
Antimony-124 |
Molekularformel |
Sb |
Molekulargewicht |
123.90594 g/mol |
IUPAC-Name |
antimony-124 |
InChI |
InChI=1S/Sb/i1+2 |
InChI-Schlüssel |
WATWJIUSRGPENY-NJFSPNSNSA-N |
Isomerische SMILES |
[124Sb] |
SMILES |
[Sb] |
Kanonische SMILES |
[Sb] |
Synonyme |
124Sb radioisotope Antimony-124 Sb-124 radioisotope |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



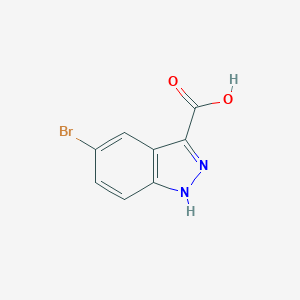
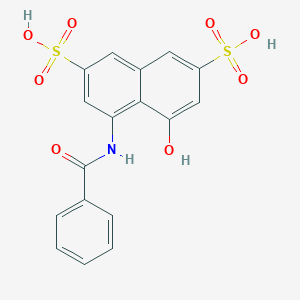
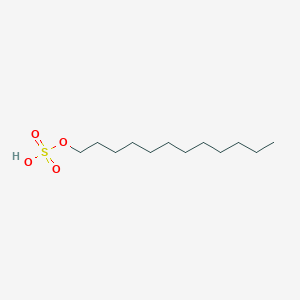
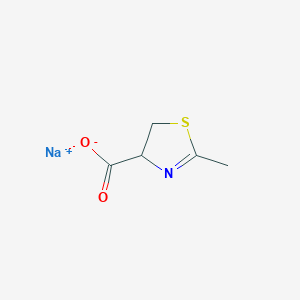
![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)
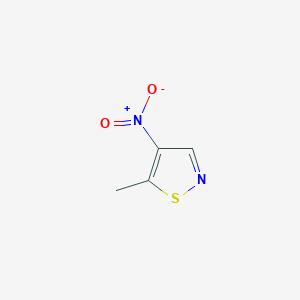
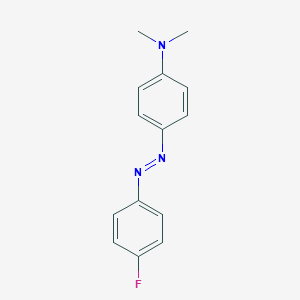
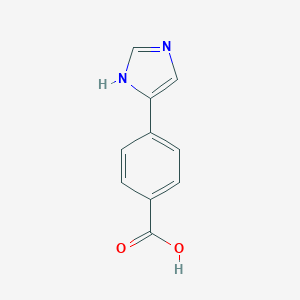
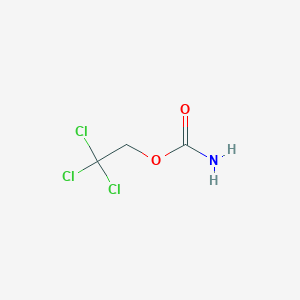
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
